(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione
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Overview
Description
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound is characterized by its unique structure, which includes a purine core substituted with a chlorobut-2-en-1-yl group, a methyl group, and a morpholinopropylamino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide derivatives and other nitrogen-containing compounds.
Substitution Reactions: The chlorobut-2-en-1-yl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the purine core is replaced by the chlorobut-2-en-1-yl moiety.
Amination: The morpholinopropylamino group is attached through an amination reaction, typically involving the reaction of the purine core with a morpholinopropylamine derivative.
Methylation: The methyl group is introduced through a methylation reaction, often using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chlorobut-2-en-1-yl group can participate in substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated double bonds.
Substitution: Substituted derivatives with various nucleophiles replacing the chlorine atom.
Scientific Research Applications
Chemistry
In chemistry, (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it valuable for investigating the mechanisms of various biochemical pathways.
Medicine
In medicinal chemistry, this compound has potential therapeutic applications. It may act as an inhibitor or modulator of specific enzymes or receptors, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it a valuable component in various industrial processes.
Mechanism of Action
The mechanism of action of (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target involved.
Comparison with Similar Compounds
Similar Compounds
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((3-piperidinopropyl)amino)-1H-purine-2,6(3H,7H)-dione: Similar structure with a piperidinopropylamino group instead of a morpholinopropylamino group.
(Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((3-pyrrolidinopropyl)amino)-1H-purine-2,6(3H,7H)-dione: Similar structure with a pyrrolidinopropylamino group instead of a morpholinopropylamino group.
Uniqueness
The uniqueness of (Z)-7-(3-chlorobut-2-en-1-yl)-3-methyl-8-((3-morpholinopropyl)amino)-1H-purine-2,6(3H,7H)-dione lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholinopropylamino group, in particular, may enhance its solubility and interaction with biological targets compared to similar compounds.
Properties
IUPAC Name |
7-[(Z)-3-chlorobut-2-enyl]-3-methyl-8-(3-morpholin-4-ylpropylamino)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25ClN6O3/c1-12(18)4-7-24-13-14(22(2)17(26)21-15(13)25)20-16(24)19-5-3-6-23-8-10-27-11-9-23/h4H,3,5-11H2,1-2H3,(H,19,20)(H,21,25,26)/b12-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPYGYCVMRSVGR-QCDXTXTGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1NCCCN3CCOCC3)N(C(=O)NC2=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1NCCCN3CCOCC3)N(C(=O)NC2=O)C)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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